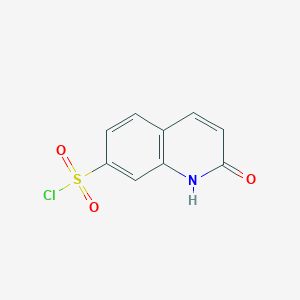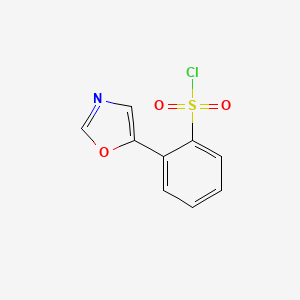
2-Oxazol-5-YL-benzenesulfonyl chloride
Übersicht
Beschreibung
“2-Oxazol-5-YL-benzenesulfonyl chloride” is a chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoline derivatives, which are similar to “2-Oxazol-5-YL-benzenesulfonyl chloride”, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .
Molecular Structure Analysis
The molecular formula of “2-Oxazol-5-YL-benzenesulfonyl chloride” is C9H6ClNO3S. It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Physical And Chemical Properties Analysis
The molecular weight of “2-Oxazol-5-YL-benzenesulfonyl chloride” is 243.67 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
The compound has been utilized in the synthesis of various derivatives with potential biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, showcasing its role in creating biologically active compounds (Khalid et al., 2016).
Antimicrobial Activity
Some derivatives synthesized using this compound have been evaluated for their antimicrobial properties. For example, derivatives of (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide showed potent antibacterial activity (Abbasi et al., 2017).
Anticancer Activity
The compound has also been involved in the synthesis of compounds with anticancer potential. A study reported the synthesis of 4-(3'-indolyl)oxazoles from 3-acetyl-1'-benzenesulfonylindole, which displayed cytotoxicity against cancer cell lines (Kumar et al., 2010).
Novel Synthesis Methods
Researchers have employed this compound in developing new synthesis methods. For instance, a novel synthesis of 2,5-disubstituted oxazoles and oxazolines was developed, showcasing the utility of this compound in innovative synthetic chemistry (Zhong et al., 2012).
Structure and Crystallography
The compound has been used in studies focused on crystal structure analysis. For example, the synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate were investigated, contributing to the understanding of molecular structures (Marjani, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Oxazol-5-YL-benzenesulfonyl chloride is a derivative of the oxazole class of compounds . Oxazoles are known to interact with a wide range of biological targets due to their heterocyclic nature . .
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The presence of the sulfonyl chloride group may also allow for electrophilic substitution reactions with nucleophilic sites on target molecules.
Biochemical Pathways
These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities likely involves different biochemical pathways.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-(1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDFXDWRNRMTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazol-5-YL-benzenesulfonyl chloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
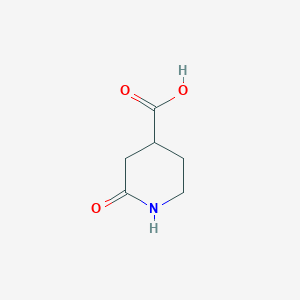
![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)
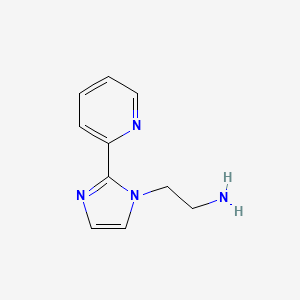
![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)
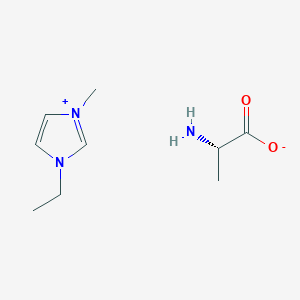
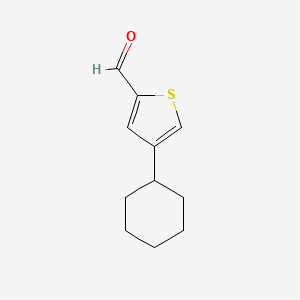


![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)



